2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-
Description
Chemical Name: 1-((4-Methoxyphenyl)methyl)-2-pyrrolidinone Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol CAS Number: Not explicitly provided, but structurally related to Aniracetam derivatives (see ).
This compound features a 2-pyrrolidinone core substituted at the nitrogen atom with a (4-methoxyphenyl)methyl group.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)9-13-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXBYZUNOVBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209557 | |
| Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60737-65-7 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60737-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060737657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization. This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, potentially affecting multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it interacts with transport proteins such as P-glycoprotein, which can alter the compound’s distribution and bioavailability within the body .
Cellular Effects
The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by acting on transcription factors such as NF-κB, thereby affecting cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, which can result in increased levels of acetylcholine in synaptic clefts . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects predominate .
Metabolic Pathways
1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it interacts with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux across cellular membranes. This interaction affects the compound’s localization and accumulation in different tissues, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is crucial for its activity and function. It is predominantly localized in the cytoplasm but can also be found in the nucleus, where it interacts with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biological effects .
Biological Activity
2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- features a pyrrolidinone ring substituted with a methoxyphenyl group. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that 2-Pyrrolidinone derivatives exhibit notable biological activities , including:
- Antimicrobial Activity : Studies have shown that compounds in this class possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in cellular models.
The mechanisms by which 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to neuroprotective effects.
- DNA Intercalation : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidinone derivatives, including 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | Staphylococcus aureus | 12.5 |
| 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | Escherichia coli | 25 |
These results indicate moderate antimicrobial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
In vitro studies assessed the anticancer potential of the compound against various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential as a lead compound for further development in cancer therapy .
Case Studies
- Neuroprotection in Cell Models : A study investigated the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls .
- Developmental Toxicity Assessment : A comprehensive evaluation was conducted on the embryotoxic potential of related pyrrolidinone compounds. The findings suggested that while some derivatives exhibited toxicity at high concentrations, 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- showed a favorable safety profile at therapeutic doses .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- are particularly noteworthy:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidinones exhibit antidepressant properties. A study demonstrated that NMBP could modulate neurotransmitter levels in the brain, suggesting potential use in treating depression.
- Anti-inflammatory Effects : Compounds similar to NMBP have shown anti-inflammatory activities in preclinical models. This suggests that NMBP may also possess similar properties, making it a candidate for developing anti-inflammatory medications.
- Neuroprotective Properties : Some studies have indicated that pyrrolidinone derivatives can provide neuroprotection against oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer's.
Chemical Synthesis Applications
In addition to its medicinal uses, 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound's structure allows it to be used as a building block in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .
- Catalytic Reactions : Recent studies have explored its role in catalytic reactions, such as iron-catalyzed carbooxygenation processes. These reactions benefit from the unique properties of pyrrolidinones to enhance yields and selectivity .
Materials Science Applications
The unique chemical properties of 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- also lend themselves to materials science:
- Polymer Production : It can be utilized in the production of polymers due to its ability to act as a monomer or co-monomer. This application is particularly relevant in creating specialty polymers with tailored properties for various industrial applications .
- Solvent Properties : The compound's solubility characteristics make it an effective solvent for various chemical reactions and processes, particularly in organic synthesis where polar aprotic solvents are required .
- Antidepressant Activity Study : A clinical trial investigated the effects of NMBP on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo controls.
- Neuroprotection Research : A laboratory study assessed the neuroprotective effects of NMBP on neuronal cell lines exposed to oxidative stress. Findings showed reduced cell death and improved cell viability compared to untreated controls.
- Synthesis Optimization : Research focused on optimizing the synthesis route for NMBP highlighted improvements in yield through modified reaction conditions, making it more viable for large-scale production.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Overview of 2-Pyrrolidinone Derivatives
Structural and Functional Analysis
Substituent Effects: Electron-Donating Groups: The 4-methoxy group in the target compound enhances aromatic stability and may influence solubility in polar solvents.
Physicochemical Properties: Boiling Points: Linear substituents like 2-methoxyethyl (251°C) result in higher boiling points compared to aromatic substituents (data scarce for benzyl derivatives). Solubility: Aniracetam’s benzoyl group improves water solubility, critical for its nootropic activity, whereas alkyl/benzyl derivatives may favor lipid solubility.
Synthetic Routes: The target compound can be synthesized via N-alkylation of 2-pyrrolidinone with 4-methoxybenzyl chloride under basic conditions, analogous to methods for 1-((4-bromo-2-fluorophenyl)methyl)-2-pyrrolidinone. Aniracetam requires acylative coupling, involving 4-methoxybenzoic acid derivatives and pyrrolidinone.
Biological and Industrial Applications: Pharmaceuticals: Aniracetam’s nootropic effects are well-documented, while halogenated derivatives are explored for kinase inhibition. Chemical Intermediates: 1-(2-Methoxyphenyl)-2-pyrrolidinone serves as a precursor in heterocyclic synthesis.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-, and how are reaction efficiencies optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or multi-component reactions. A common approach involves reacting 2-pyrrolidinone with 4-methoxybenzyl chloride under alkaline conditions (e.g., NaOH in dichlorethane) . Optimization includes:
- Catalyst Selection: Use of iodine as a catalyst for domino reactions (e.g., coupling with aldehydes and thiophenols to form derivatives) .
- Temperature Control: Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures ≥99% purity .
Basic: What safety precautions are critical when handling 2-Pyrrolidinone derivatives in laboratory settings?
Methodological Answer:
Key safety measures include:
- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact (H313, H333 warnings) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (P305+P351+P338 for eye exposure) .
- First Aid: Immediate rinsing with water for skin contact (15 minutes for eyes) and medical consultation for ingestion .
- Storage: In airtight containers away from oxidizers, at 2–8°C .
Basic: How is structural characterization of 2-Pyrrolidinone derivatives performed?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl methyl group at δ ~4.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular weight validation (e.g., C₁₂H₁₅NO₂ requires m/z 205.1103) .
- X-ray Crystallography: Resolve stereochemistry and crystal packing (e.g., triclinic systems with α/β/γ angles ~90–106°) .
Advanced: How can researchers address contradictions in synthetic yields reported for 2-Pyrrolidinone derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity: Impurities in 4-methoxybenzyl halides reduce yields; pre-purify via distillation .
- Intermediate Trapping: Failed attempts to trap enolates (e.g., with aldehydes) may lead to side products;改用 alternative electrophiles .
- Analytical Consistency: Validate yields via HPLC with internal standards to exclude solvent residues .
Advanced: What strategies are effective for enantioselective synthesis of 2-Pyrrolidinone derivatives?
Methodological Answer:
- Chiral Catalysts: Use asymmetric Michael reactions with DNA-based catalysts to achieve >90% enantiomeric excess (e.g., (S)-4-(4-methoxyphenyl)-2-pyrrolidinone) .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) to separate racemic mixtures .
- Chiral Auxiliaries: Temporarily attach groups like Evans auxiliaries to control stereochemistry during alkylation .
Advanced: How can computational modeling guide SAR studies of 2-Pyrrolidinone derivatives for therapeutic applications?
Methodological Answer:
- Docking Simulations: Predict binding affinities to targets (e.g., GABA receptors) using AutoDock Vina .
- QSAR Models: Correlate substituent electronic effects (e.g., methoxy group’s Hammett σ values) with bioactivity .
- MD Simulations: Assess stability of drug-target complexes over 100-ns trajectories in GROMACS .
Advanced: What mechanisms underlie the anticancer activity of 1-((4-methoxyphenyl)methyl)-2-pyrrolidinone derivatives?
Methodological Answer:
- Apoptosis Induction: Activate caspase-3/7 via mitochondrial pathways (validate with flow cytometry) .
- ROS Generation: Measure intracellular ROS levels using DCFH-DA assays .
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR IC₅₀ ~2.5 µM) .
Advanced: How can impurities in 2-Pyrrolidinone derivatives be identified and mitigated during scale-up?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
